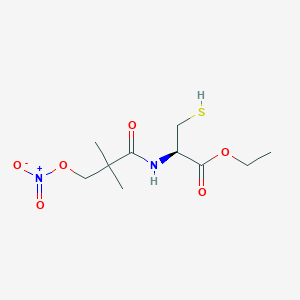
N-(3-Nitratopivaloyl)cysteine ethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-Nitratopivaloyl)cysteine ethyl ester, commonly known as NNPCE, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications. This molecule is a derivative of cysteine, which is an amino acid that plays a crucial role in various physiological processes in the human body. NNPCE has been studied extensively for its ability to modulate redox signaling pathways, which are involved in many cellular processes, including apoptosis, proliferation, and differentiation.
Wirkmechanismus
The mechanism of action of NNPCE is not fully understood, but it is believed to be related to its ability to modulate redox signaling pathways. NNPCE has been shown to increase the levels of glutathione, a major antioxidant in the body, and to inhibit the activity of reactive oxygen species (ROS) and reactive nitrogen species (RNS). In addition, NNPCE has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which is involved in the regulation of antioxidant and detoxification enzymes.
Biochemical and Physiological Effects
NNPCE has been shown to have several biochemical and physiological effects. For example, NNPCE has been shown to increase the levels of glutathione and to inhibit the activity of ROS and RNS. In addition, NNPCE has been shown to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and detoxification enzymes. These effects have been shown to protect against oxidative stress-induced damage in various tissues, including the cardiovascular system and the brain.
Vorteile Und Einschränkungen Für Laborexperimente
NNPCE has several advantages for lab experiments. For example, it is a synthetic compound that can be easily synthesized in large quantities. In addition, it has been shown to be stable and to have low toxicity. However, there are also some limitations to using NNPCE in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that need to be carefully evaluated.
Zukünftige Richtungen
There are several future directions for research on NNPCE. One direction is to further elucidate its mechanism of action and its effects on redox signaling pathways. Another direction is to evaluate its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Finally, it may be possible to develop derivatives of NNPCE that have improved pharmacological properties and that can be used in clinical settings.
Synthesemethoden
NNPCE can be synthesized using a multi-step process that involves the reaction of cysteine with nitric acid and pivalic anhydride. The first step involves the nitration of cysteine with nitric acid to form N-nitroso-cysteine. The second step involves the reaction of N-nitroso-cysteine with pivalic anhydride to form N-(3-nitratopivaloyl)cysteine. Finally, the ethyl ester of N-(3-nitratopivaloyl)cysteine is obtained by esterification with ethanol.
Wissenschaftliche Forschungsanwendungen
NNPCE has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular disease, and neurodegenerative disorders. Several studies have shown that NNPCE can modulate redox signaling pathways, which are involved in the pathogenesis of these diseases. For example, NNPCE has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest. In addition, NNPCE has been shown to protect against oxidative stress-induced damage in the cardiovascular system and the brain.
Eigenschaften
CAS-Nummer |
130432-17-6 |
|---|---|
Produktname |
N-(3-Nitratopivaloyl)cysteine ethyl ester |
Molekularformel |
C10H18N2O6S |
Molekulargewicht |
294.33 g/mol |
IUPAC-Name |
ethyl (2R)-2-[(2,2-dimethyl-3-nitrooxypropanoyl)amino]-3-sulfanylpropanoate |
InChI |
InChI=1S/C10H18N2O6S/c1-4-17-8(13)7(5-19)11-9(14)10(2,3)6-18-12(15)16/h7,19H,4-6H2,1-3H3,(H,11,14)/t7-/m0/s1 |
InChI-Schlüssel |
KCKXBNDUEKMBFJ-ZETCQYMHSA-N |
Isomerische SMILES |
CCOC(=O)[C@H](CS)NC(=O)C(C)(C)CO[N+](=O)[O-] |
SMILES |
CCOC(=O)C(CS)NC(=O)C(C)(C)CO[N+](=O)[O-] |
Kanonische SMILES |
CCOC(=O)C(CS)NC(=O)C(C)(C)CO[N+](=O)[O-] |
Andere CAS-Nummern |
130432-17-6 |
Synonyme |
N-(3-nitratopivaloyl)cysteine ethyl ester SPM 3672 SPM-3672 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




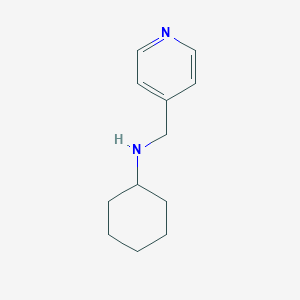

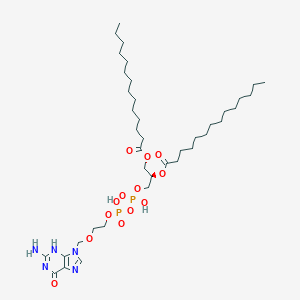
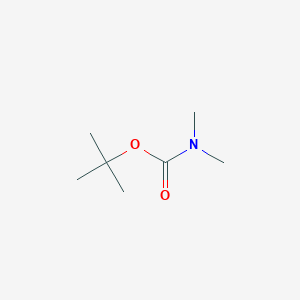
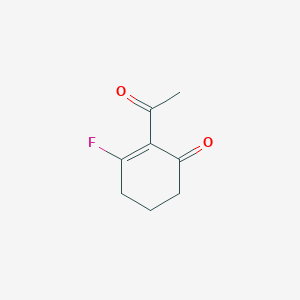
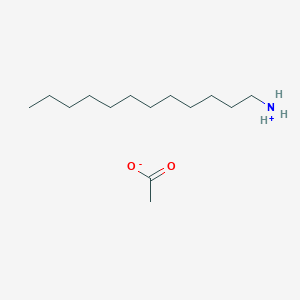
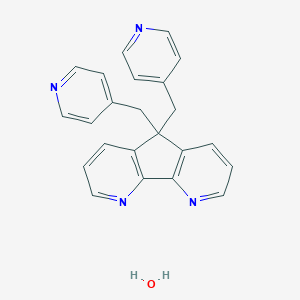

![2-[2-(2-Oxoethyl)-1,3-dioxolan-2-yl]acetaldehyde](/img/structure/B148184.png)
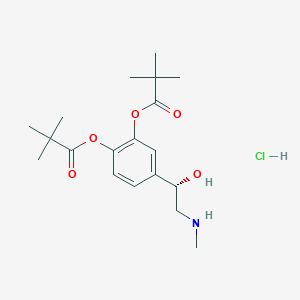

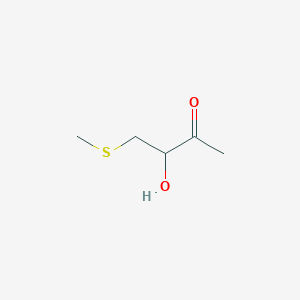
![2-[4-(Thiazol-2-yl)-3-methoxyphenyl]propanoic acid](/img/structure/B148189.png)